molecular formula C16H14ClN5OS B12143303 N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12143303
M. Wt: 359.8 g/mol
InChI Key: MVXXCOASAUJBJH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole acetamide class, characterized by a triazole core substituted with a pyridin-3-yl group at position 5, a methyl group at position 4, and a sulfanyl-linked acetamide moiety bearing a 4-chlorophenyl group.

Properties

Molecular Formula

C16H14ClN5OS

Molecular Weight

359.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H14ClN5OS/c1-22-15(11-3-2-8-18-9-11)20-21-16(22)24-10-14(23)19-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,19,23)

InChI Key

MVXXCOASAUJBJH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the chlorination of aniline to form 4-chloroaniline. This intermediate is then reacted with acetic anhydride to yield N-(4-chlorophenyl)acetamide. The next step involves the formation of the triazole ring, which can be achieved through a cyclization reaction with appropriate reagents. Finally, the pyridinyl group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Pyridine Acetamide Derivatives

The target compound shares structural homology with several analogs, differing primarily in substituent groups. Key examples include:

Compound Name Structural Differences Key Properties References
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) Ethyl groups at triazole (position 4) and phenyl ring (4-ethylphenyl) Potent Orco agonist in insects; used to study olfactory receptor activation
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-isopropylphenyl)acetamide) 4-Pyridinyl substituent, isopropylphenyl group Moderate Orco activation; lower potency than VUAA-1
N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridin-4-yl (vs. pyridin-3-yl), 3-chlorophenyl (vs. 4-chlorophenyl) Reduced bioactivity in antimicrobial assays compared to the 4-chlorophenyl analog
KA3 (N-(4-nitrophenyl)-2-{[4-[(4-chlorophenylcarbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) Additional carbamoyl linker and nitro group Enhanced antimicrobial activity (MIC: 8–16 µg/mL against E. coli and S. aureus)

Key Observations :

  • Substituent Position Matters : The position of the pyridine nitrogen (3- vs. 4-) and halogen (3- vs. 4-chlorophenyl) significantly impacts receptor binding and biological activity. For example, pyridin-3-yl derivatives show stronger Orco agonism , while 4-chlorophenyl groups enhance antimicrobial potency .
  • Alkyl vs. Aryl Groups : Ethyl/isopropyl substituents (e.g., VUAA-1, OLC-12) improve solubility but may reduce target specificity compared to halogenated aryl groups .
Functional Group Variations
  • Thioether vs. Ether Linkages : Replacing the sulfanyl group with oxygen (e.g., in naphthalenyloxy derivatives like 6m ) reduces bioactivity due to weaker electron-withdrawing effects .
  • Amino vs. Methyl Substitutions: Amino groups at the triazole position (e.g., 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide) improve antioxidant activity but lower stability .

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